methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate
Description
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . Thiophene, another heterocyclic compound, is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-16(21)14-12(6-7-23-14)18-15(20)13(19)10-8-17-11-5-3-2-4-9(10)11/h2-8,17H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKUASNWXJLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate typically involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . This reaction forms an intermediate, which is then further reacted to yield the final product. The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Used in similar synthetic routes and has comparable biological activities.
Thiophene-3-acetonitrile: Another building block used in the synthesis of complex molecules.
Uniqueness
Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate is unique due to its combination of indole and thiophene moieties, which confer a range of biological activities and synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
